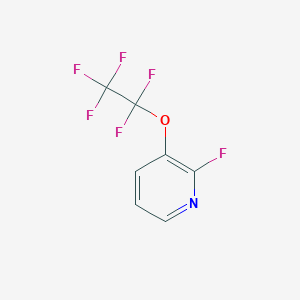

2-fluoro-3-(pentafluoroethoxy)pyridine

Description

General Overview of Organofluorine Chemistry in Heterocyclic Systems

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical sciences. The introduction of fluorine into organic molecules, particularly heterocyclic systems, can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.com Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals and agrochemicals. sigmaaldrich.com

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to a parent molecule. These modifications can include enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and altered acidity or basicity (pKa). researchgate.netnih.gov Consequently, approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, highlighting the strategic importance of fluorination in the development of new functional molecules. researchgate.net

The Role of Fluorine Substitution in Pyridine (B92270) Chemistry: Electronic and Steric Effects

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry. nih.gov The introduction of fluorine onto the pyridine ring induces significant electronic and steric changes that chemists can exploit.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom. For a 2-fluoropyridine (B1216828), this activation facilitates nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion is displaced by a nucleophile. nih.gov This reactivity is a powerful tool for late-stage functionalization in synthetic chemistry. Furthermore, fluorination lowers the pKa of the pyridine nitrogen, making it less basic.

Steric Effects: Fluorine has a small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å). This means that replacing a hydrogen atom with fluorine does not significantly increase the steric bulk of the molecule. This "hydrogen-mimicking" effect allows fluorinated molecules to bind to enzyme active sites or receptors in a manner similar to their non-fluorinated analogues, while the altered electronic properties can lead to enhanced binding affinity or modified biological activity. scbt.com

Historical Development of Synthetic Methodologies for Fluorinated Pyridines

The synthesis of fluorinated pyridines has evolved considerably over the past several decades, moving from harsh, non-selective methods to milder, more precise techniques.

Early Methods: Initial syntheses often relied on aggressive fluorinating agents and high temperatures. One of the earliest methods for producing perfluoropyridine involved the defluorination of perfluoropiperidine over hot metal catalysts like iron or nickel in the 1960s. guidechem.com Another classic approach is the Halex (halogen exchange) reaction, where chloropyridines are heated with a fluoride source like potassium fluoride (KF), often in a high-boiling polar aprotic solvent or under high pressure. guidechem.com Similarly, the Balz-Schiemann reaction, involving the thermal decomposition of diazonium tetrafluoroborate (B81430) salts derived from aminopyridines, was a common, albeit often low-yielding, method.

Development of Modern Reagents: A significant breakthrough was the development of safer and more manageable electrophilic fluorinating reagents. N-Fluoropyridinium salts and reagents like Selectfluor® (F-TEDA-BF4) enabled the direct fluorination of pyridine rings under much milder conditions, although controlling regioselectivity remained a challenge. nih.gov

Catalytic and C-H Functionalization Methods: The last two decades have seen the rise of transition-metal-catalyzed methods and direct C-H fluorination. Rhodium(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines. chemimpex.com Another significant advance is the use of silver(II) fluoride (AgF2) for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines at ambient temperature. researchgate.net These modern methods offer high selectivity and functional group tolerance, which are crucial for the synthesis of complex, medicinally relevant molecules. nih.govresearchgate.net

Rationale for the Academic Investigation of 2-fluoro-3-(pentafluoroethoxy)pyridine

While specific academic literature detailing the synthesis and application of 2-fluoro-3-(pentafluoroethoxy)pyridine is not widely published, its structure suggests a clear rationale for its investigation, rooted in the principles of medicinal and materials chemistry. The compound is commercially available from specialty chemical suppliers, indicating its use as a building block in discovery research. sigmaaldrich.comsigmaaldrich.com

The primary rationale for its study can be broken down as follows:

Novel Building Block: The unique substitution pattern—a fluorine atom at the 2-position and a pentafluoroethoxy group at the 3-position—makes it a valuable and unexplored building block. The 2-fluoro group serves as a versatile handle for SNAr reactions, allowing for the introduction of a wide array of nucleophiles (N-, O-, S-, and C-based) to build more complex molecular architectures. nih.gov

Modulation of Physicochemical Properties: The highly fluorinated ethoxy group (-OCF2CF3) is expected to significantly increase the molecule's lipophilicity and metabolic stability. This is a common strategy in drug design to enhance a compound's ability to cross cell membranes and resist metabolic degradation by enzymes. nih.gov

Fine-Tuning of Electronic Properties: The combination of two distinct fluorine-containing substituents allows for precise tuning of the pyridine ring's electronic properties. This can influence the molecule's binding interactions with biological targets, such as proteins or enzymes.

Exploration of Bioactivity: Fluorinated pyridines are privileged scaffolds found in numerous active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.netresearchgate.net The investigation of novel substitution patterns like that in 2-fluoro-3-(pentafluoroethoxy)pyridine is a logical step in the search for new lead compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Scope and Objectives of Research on 2-fluoro-3-(pentafluoroethoxy)pyridine

Based on the rationale above, research focused on 2-fluoro-3-(pentafluoroethoxy)pyridine would likely encompass several key objectives within the scope of synthetic, medicinal, and materials chemistry.

Scope: The research would primarily involve organic synthesis, characterization of new compounds, investigation of reaction mechanisms, and potentially computational modeling and biological screening.

Key Objectives:

Synthetic Route Development: To design and optimize a scalable and efficient synthetic pathway to 2-fluoro-3-(pentafluoroethoxy)pyridine, likely starting from readily available pyridine precursors.

Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques (NMR, MS, IR) and to measure key physicochemical properties such as its pKa, lipophilicity (LogP/LogD), and thermal stability.

Reactivity Profiling: To systematically investigate the reactivity of the 2-fluoro substituent in SNAr reactions with a diverse panel of nucleophiles. This would establish its utility as a synthetic intermediate and generate a library of novel 2-substituted-3-(pentafluoroethoxy)pyridine derivatives.

Application in Synthesis: To demonstrate the utility of the compound as a key intermediate by employing it in the synthesis of a larger, more complex target molecule, potentially one with predicted biological activity.

Biological Evaluation: To submit the parent compound and its derivatives for biological screening assays (e.g., antimicrobial, anticancer, or enzyme inhibition assays) to identify potential new therapeutic or agrochemical leads. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(1,1,2,2,2-pentafluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-5-4(2-1-3-14-5)15-7(12,13)6(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOMIYVHRRFEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Chemistry and Mechanistic Insights of 2 Fluoro 3 Pentafluoroethoxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly fluorinated and electron-deficient heterocyclic compounds. For 2-fluoro-3-(pentafluoroethoxy)pyridine, the pyridine (B92270) nitrogen and the fluorine substituents create a strong electron deficiency in the aromatic ring, making it susceptible to attack by nucleophiles.

In principle, nucleophilic attack on 2-fluoro-3-(pentafluoroethoxy)pyridine would be expected to show high regioselectivity. The fluorine atom at the C2 position is activated by the ring nitrogen, making it the most probable leaving group in an SNAr reaction. Research on analogous 2-fluoropyridines consistently shows that substitution occurs preferentially at this position. A comprehensive study would involve reacting 2-fluoro-3-(pentafluoroethoxy)pyridine with a variety of nucleophiles (e.g., alkoxides, amines, thiols) and analyzing the resulting products to confirm that substitution exclusively or predominantly occurs at the C2 position, with the displacement of the fluoride (B91410) ion.

Both the C2-fluoro and the C3-pentafluoroethoxy groups are strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack. The C2-fluorine atom serves as an excellent leaving group, a common characteristic in SNAr reactions of fluoroaromatics. The pentafluoroethoxy group at the C3 position would further enhance the electrophilicity of the ring through its powerful inductive effect, thereby increasing the rate of reaction compared to a non-substituted or less-substituted fluoropyridine. Quantitative kinetic studies would be required to create a data table comparing the reaction rates of this compound with other substituted pyridines to precisely measure the activating influence of these substituents.

The SNAr reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For 2-fluoro-3-(pentafluoroethoxy)pyridine, the attack of a nucleophile at the C2 position would lead to a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom and across the ring.

Alternatively, some SNAr reactions, particularly with fluoride as the leaving group, can proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single step. Computational studies and kinetic experiments would be necessary to determine which pathway is operative for this specific substrate. Investigating the reaction under various conditions and with different nucleophiles could reveal a shift between the stepwise and concerted mechanisms.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. The presence of two strongly deactivating groups—the fluorine and pentafluoroethoxy substituents—would make 2-fluoro-3-(pentafluoroethoxy)pyridine exceptionally resistant to this class of reactions.

In the unlikely event that an electrophilic substitution reaction could be forced to occur, the directing effects of the existing substituents and the pyridine nitrogen would determine the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. Both the fluoro and pentafluoroethoxy groups are deactivating and would also direct an incoming electrophile to the meta position (C5). Therefore, any electrophilic attack would be predicted to occur at the C5 position.

Standard electrophilic aromatic substitution conditions for reactions like halogenation, nitration, and sulfonation typically require harsh conditions (e.g., strong acids, high temperatures). Applying these conditions to 2-fluoro-3-(pentafluoroethoxy)pyridine would likely result in no reaction or decomposition of the starting material due to the extreme deactivation of the ring. To date, no successful halogenation, nitration, or sulfonation studies have been reported for this compound.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While these reactions are widely applied to halo-pyridines, specific applications to 2-fluoro-3-(pentafluoroethoxy)pyridine have not been detailed in the available literature.

Palladium-Catalyzed (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

Despite the prevalence of palladium-catalyzed cross-coupling reactions in modern organic synthesis, a search of the scientific literature did not yield specific examples or detailed research findings for the Suzuki, Stille, Negishi, Heck, or Sonogashira coupling of 2-fluoro-3-(pentafluoroethoxy)pyridine. Generally, the C-F bond in fluoroarenes is robust and requires specific catalytic systems for activation in cross-coupling reactions. While methods exist for the coupling of activated fluoroarenes, data on the performance of this specific substrate, with its unique electronic and steric properties conferred by the pentafluoroethoxy group, is not available.

Nickel- and Copper-Catalyzed Transformations

There is no specific information available in the searched literature regarding nickel- or copper-catalyzed transformations involving 2-fluoro-3-(pentafluoroethoxy)pyridine. These metals are often used as alternatives or for complementary reactivity to palladium, but their application to this compound has not been documented.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings, typically guided by a directing metalation group (DMG). While ether and alkoxy groups can function as DMGs, no studies detailing the use of the pentafluoroethoxy group to direct metallation on the 2-fluoro-3-(pentafluoroethoxy)pyridine ring have been found in the reviewed literature. The electronic and steric influence of this group on the regioselectivity of such a process remains uninvestigated.

Oxidation and Reduction Chemistry

The oxidation and reduction of the pyridine core are fundamental transformations. However, specific studies on these reactions for 2-fluoro-3-(pentafluoroethoxy)pyridine are not present in the available scientific literature.

Selective Oxidation of Pyridine Nitrogen (N-oxidation)

The conversion of pyridines to pyridine N-oxides is a common transformation used to modify the electronic properties of the ring and enable further functionalization. arkat-usa.org Various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst, are typically employed. arkat-usa.org However, a review of the literature did not provide any specific methods or results for the N-oxidation of 2-fluoro-3-(pentafluoroethoxy)pyridine. The impact of the electron-withdrawing fluoro and pentafluoroethoxy substituents on the susceptibility of the pyridine nitrogen to oxidation has not been experimentally documented for this compound.

Ring Reduction and Hydrogenation Studies

The catalytic hydrogenation of pyridines to piperidines is a well-established process. researchgate.net Studies on other fluorinated pyridines have shown that this transformation is feasible, leading to valuable fluorinated piperidine (B6355638) scaffolds. nih.gov These reactions are often performed using catalysts like platinum oxide or palladium on carbon, frequently under acidic conditions to protonate the pyridine ring and facilitate reduction. researchgate.netnih.gov Nevertheless, there are no specific published studies, reaction conditions, or yield data for the ring reduction or hydrogenation of 2-fluoro-3-(pentafluoroethoxy)pyridine.

Rearrangement Reactions and Fragmentations Involving 2-fluoro-3-(pentafluoroethoxy)pyridine

The reactivity of halogenated and polyfluoroalkoxy-substituted pyridines can be complex, with the potential for intramolecular rearrangements and specific fragmentation patterns under various conditions, such as thermal, photochemical, or mass spectrometric analysis. While specific studies on the rearrangement and fragmentation of 2-fluoro-3-(pentafluoroethoxy)pyridine are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of related fluorinated and alkoxy-substituted aromatic systems.

One notable class of intramolecular rearrangements applicable to activated aromatic systems is the Smiles rearrangement. This reaction involves an intramolecular nucleophilic aromatic substitution. rsc.orgcdnsciencepub.com For a molecule like 2-fluoro-3-(pentafluoroethoxy)pyridine, a hypothetical Smiles-type rearrangement is unlikely without the presence of a suitable tethered nucleophile. However, related rearrangements, such as the Truce-Smiles rearrangement, which involves a carbanion nucleophile, have been studied in the context of substituted pyridines. manchester.ac.ukacs.org These reactions typically require strong basic conditions to generate the nucleophile and proceed via a spirocyclic Meisenheimer intermediate. cdnsciencepub.commanchester.ac.uk Theoretical studies on S-N type Smiles rearrangements on pyridine rings have elucidated the feasibility of such pathways, confirming that they can be kinetically and thermodynamically favorable under mild conditions. researchgate.net

Thermally induced rearrangements of alkoxy-pyridines have also been reported. For instance, certain 2-alkoxypyridines can rearrange to N-alkylpyridones under flash vacuum pyrolysis conditions. researchgate.net This type of rearrangement is influenced by the nature of the alkyl group and the basicity of the pyridine derivative. researchgate.net Given the high stability of the C-F bonds in the pentafluoroethoxy group, such a rearrangement for 2-fluoro-3-(pentafluoroethoxy)pyridine would likely require significant energy input and may compete with fragmentation pathways.

The fragmentation of 2-fluoro-3-(pentafluoroethoxy)pyridine, particularly in the context of mass spectrometry, can be predicted based on the fragmentation patterns of other aromatic and polyfluorinated compounds. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak due to the stability of the aromatic ring. Subsequent fragmentation would likely proceed through several key pathways.

A primary fragmentation pathway would involve the cleavage of the C-O bond between the pyridine ring and the pentafluoroethoxy group. This could occur in two ways: cleavage with charge retention on the pyridine fragment or on the pentafluoroethoxy fragment. Given the electronegativity of the fluorine atoms, the pentafluoroethoxy group is a stable leaving group.

Another significant fragmentation pathway would be the loss of the fluorine atom from the 2-position of the pyridine ring. The C-F bond on an aromatic ring is strong, but its cleavage can be initiated by electron impact. Additionally, fragmentation within the pentafluoroethoxy side chain is plausible, involving the loss of radicals such as ·CF3 or ·C2F5, leading to characteristic daughter ions. The fragmentation of per- and polyfluoroalkyl substances (PFAS) often involves the formation of such stable fluorinated radicals and ions. researchgate.net

The presence of the pyridine ring itself will influence the fragmentation, with potential ring opening or rearrangement pathways following initial fragmentation events. For instance, the formation of the tropylium (B1234903) ion is a common rearrangement and fragmentation pattern for alkyl-substituted aromatic compounds, which leads to a stable seven-membered aromatic ring cation. youtube.comyoutube.com While not a direct analogue, similar stabilizing rearrangements of the pyridine ring fragment could occur.

Table of Potential Rearrangement Reactions

| Rearrangement Type | Plausibility for 2-fluoro-3-(pentafluoroethoxy)pyridine | Necessary Conditions/Modifications |

| Smiles Rearrangement | Low in its native form. rsc.orgcdnsciencepub.com | Requires modification to introduce a tethered intramolecular nucleophile. |

| Truce-Smiles Rearrangement | Potentially feasible with a suitable carbanionic precursor. manchester.ac.ukacs.org | Strong base to generate a carbanion on an adjacent substituent. |

| Thermal Alkoxy-to-N-Alkyl Rearrangement | Unlikely under standard conditions due to the strength of the C-F bonds in the pentafluoroethoxy group. researchgate.net | High-temperature pyrolysis may induce this, but likely competes with fragmentation. researchgate.net |

Table of Expected Mass Spectrometric Fragmentations

| Fragmentation Pathway | Expected Fragment (m/z) | Description |

| Molecular Ion | [M]+• | Ionization of the parent molecule. |

| Loss of Pentafluoroethoxy Radical | [M - ·OC2F5]+ | Cleavage of the Ar-O bond. |

| Loss of Pentafluoroethyl Radical | [M - ·C2F5]+ | Cleavage of the O-C2F5 bond. |

| Loss of Fluorine Radical | [M - ·F]+ | Loss of the fluorine atom from the pyridine ring. |

| Cleavage of the Side Chain | [M - ·CF3]+ | Loss of a trifluoromethyl radical from the side chain. |

Iv. Advanced Derivatization and Further Functionalization of 2 Fluoro 3 Pentafluoroethoxy Pyridine

Introduction of Diverse Functional Groups onto the Pyridine (B92270) Ring

The pyridine ring in 2-fluoro-3-(pentafluoroethoxy)pyridine is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the C-2 fluorine atom, and the C-3 pentafluoroethoxy group. This electronic nature dictates the primary strategies for its functionalization, which mainly involve nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM).

The introduction of carbon-based substituents onto the pyridine ring can be achieved through several regioselective methods. The primary sites for functionalization are the C-2 position, via substitution of the fluorine atom, and the C-4 position, via metalation.

Nucleophilic Aromatic Substitution (SNAr) at C-2: The fluorine atom at the C-2 position is highly activated for displacement by nucleophiles. The reaction of 2-fluoropyridine (B1216828) with nucleophiles is reported to be significantly faster than that of 2-chloropyridine, allowing for milder reaction conditions. nih.govresearchgate.net This reactivity is further enhanced by the strongly electron-withdrawing pentafluoroethoxy group at C-3. A wide range of carbon nucleophiles, including Grignard reagents, organolithium species, and enolates, can be used to introduce alkyl groups. Similarly, aryl and heteroaryl moieties can be installed using organometallic reagents or through palladium-catalyzed cross-coupling reactions that are capable of activating C-F bonds, although substitution with heteroatom nucleophiles (O, N, S) is more common.

Directed ortho-Metalation (DoM) at C-4: The pentafluoroethoxy group, akin to a standard alkoxy group, can act as a directed metalation group (DMG). wikipedia.orgbaranlab.org Treatment of 2-fluoro-3-(pentafluoroethoxy)pyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA), is expected to result in regioselective deprotonation at the C-4 position. researchgate.netznaturforsch.comresearchgate.net The resulting aryllithium intermediate can be quenched with various electrophiles to introduce new functional groups. For instance, reaction with alkyl halides (R-X) would yield 4-alkylated pyridines, while quenching with iodine or bromine sources would produce 4-halopyridines. These 4-halo derivatives are valuable precursors for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups, respectively.

Palladium-Catalyzed C-H Functionalization: Recent advances have demonstrated the C-H polyfluoroarylation of 2-alkoxypyridines at the C-3 or C-5 positions. nih.gov This suggests that direct C-H activation at the C-6 or C-4 positions of 2-fluoro-3-(pentafluoroethoxy)pyridine could be a potential, albeit challenging, route for introducing aryl or heteroaryl groups, avoiding the need for pre-functionalization.

Table 1: Representative Strategies for C-C Bond Formation on the Pyridine Ring

| Position | Method | Reagents/Catalysts | Moiety Introduced | Product Type |

|---|---|---|---|---|

| C-2 | SNAr | R-MgX or R-Li | Alkyl | 2-Alkyl-3-(pentafluoroethoxy)pyridine |

| C-2 | SNAr | Ar-MgX or Ar-Li | Aryl | 2-Aryl-3-(pentafluoroethoxy)pyridine |

| C-4 | DoM & Quench | 1. LDA; 2. R-X | Alkyl | 2-Fluoro-4-alkyl-3-(pentafluoroethoxy)pyridine |

| C-4 | DoM, Halogenation & Cross-Coupling | 1. LDA; 2. I2; 3. Ar-B(OH)2, Pd catalyst | Aryl | 2-Fluoro-4-aryl-3-(pentafluoroethoxy)pyridine |

The introduction of carboxylic acid functionalities or their derivatives (esters, amides) is a key transformation in medicinal chemistry. For 2-fluoro-3-(pentafluoroethoxy)pyridine, this can be achieved through metalation or palladium-catalyzed carbonylation.

Carboxylation via Directed ortho-Metalation: Following the directed ortho-metalation at the C-4 position as described previously, the resulting 4-lithiated intermediate can be quenched with carbon dioxide (CO2) to directly install a carboxylic acid group. znaturforsch.com This provides a straightforward route to 2-fluoro-3-(pentafluoroethoxy)pyridine-4-carboxylic acid.

Palladium-Catalyzed Carbonylation: This strategy requires a halide or triflate precursor, which can be synthesized via DoM at C-4 followed by halogenation. The resulting 4-halo-2-fluoro-3-(pentafluoroethoxy)pyridine can then undergo palladium-catalyzed carbonylation. researchgate.netnih.gov In this reaction, carbon monoxide (CO) is inserted into the carbon-halogen bond in the presence of a palladium catalyst and a suitable nucleophile. The use of water, alcohols, or amines as the nucleophile leads to the formation of carboxylic acids, esters, or amides, respectively. This method offers versatility in accessing a range of carbonyl derivatives.

Table 2: Strategies for Introducing Carbonyl Groups

| Position | Method | Key Steps & Reagents | Functional Group | Product |

|---|---|---|---|---|

| C-4 | DoM & Carboxylation | 1. LDA; 2. CO2; 3. H3O+ | Carboxylic Acid | 2-Fluoro-3-(pentafluoroethoxy)pyridine-4-carboxylic acid |

| C-4 | Carbonylation | 1. Synthesize 4-iodo precursor; 2. CO, Pd(OAc)2, PPh3, R-OH | Ester | Alkyl 2-fluoro-3-(pentafluoroethoxy)nicotinate |

Transformations of the Pentafluoroethoxy Side Chain

The pentafluoroethoxy group (-OCF2CF3) is characterized by its high chemical and thermal stability, stemming from the strength of the carbon-fluorine and carbon-oxygen bonds. Consequently, selective transformations of this side chain are synthetically challenging and not widely reported.

The ether linkage in the pentafluoroethoxy group is significantly more robust than in non-fluorinated analogues due to the electron-withdrawing nature of the perfluoroethyl group, which shortens and strengthens the C-O bond. Cleavage of this bond typically requires harsh conditions, such as the use of potent Lewis acids (e.g., boron tribromide, aluminum chloride) or strong reducing agents, which would likely be incompatible with the sensitive fluoropyridine ring, leading to decomposition or undesired side reactions. Therefore, selective modification or cleavage of the ether linkage without affecting the aromatic core is not considered a viable synthetic strategy under standard laboratory conditions.

The C-F bonds of the pentafluoroethoxy group are exceptionally strong and chemically inert. The terminal trifluoromethyl (-CF3) group is particularly resistant to chemical attack. While there are specialized methods for C-F bond activation, they often involve radical pathways, organometallic reagents under forcing conditions, or specific enzymatic transformations, none of which offer the selectivity required for controlled functionalization of the terminal fluorine atoms in a molecule like 2-fluoro-3-(pentafluoroethoxy)pyridine. mdpi.com Palladium-catalyzed C-F activation has been applied to perfluoroarenes, but its application to aliphatic C-F bonds remains a significant challenge. mdpi.comresearchgate.net As such, reactions targeting the terminal fluorine atoms are not a practical approach for derivatization.

Construction of Fused Heterocyclic Systems from 2-fluoro-3-(pentafluoroethoxy)pyridine

The synthesis of fused heterocyclic systems from the 2-fluoro-3-(pentafluoroethoxy)pyridine scaffold is a powerful strategy for creating novel, rigid, and structurally complex molecules. researchgate.netresearchgate.net This approach relies on first introducing two appropriately positioned functional groups on the pyridine ring, which then undergo an intramolecular cyclization reaction to form a new ring.

The general methodology involves a sequence of reactions:

Initial Functionalization: A first functional group is introduced, typically at the C-2 position via SNAr, given its high reactivity. For example, reaction with hydrazine (B178648) or a substituted amine can place a reactive nitrogen nucleophile at C-2.

Second Functionalization: A second group is introduced at an adjacent position, most commonly C-4, using the directed ortho-metalation strategy. The choice of electrophile determines the nature of the second reactive handle. For instance, quenching with an acyl chloride would install a ketone, while quenching with an isocyanate would yield an amide.

Intramolecular Cyclization: The bifunctionalized pyridine is then subjected to conditions that promote intramolecular ring closure. For example, an amino group at C-2 and a carbonyl group at C-4 could be cyclized under acidic or basic conditions to form a fused pyridone or related heterocyclic system. diva-portal.org

Table 3: Hypothetical Strategies for Fused Ring Construction

| Functional Group at C-2 (via SNAr) | Functional Group at C-4 (via DoM) | Cyclization Condition | Resulting Fused System |

|---|---|---|---|

| -NH2 (from NH3) | -COOH (from CO2) | Thermal dehydration | Pyrido[4,3-b]pyridin-one derivative |

| -NHNH2 (from Hydrazine) | -C(O)R (from RCOCl) | Acid catalysis | Pyridazino[4,5-c]pyridine derivative |

Development of Chiral Derivatives through Asymmetric Functionalization

The introduction of chirality into fluorinated pyridine scaffolds is a pivotal step in the development of advanced materials and pharmaceutical candidates, as stereochemistry often governs biological activity and material properties. For a molecule such as 2-fluoro-3-(pentafluoroethoxy)pyridine, which possesses a highly electron-deficient aromatic system, asymmetric functionalization presents a viable pathway to chiral derivatives. The strong electron-withdrawing nature of both the pyridine nitrogen and the pentafluoroethoxy group significantly activates the C2-position for nucleophilic aromatic substitution (SNAr). This inherent reactivity can be harnessed to forge new stereocenters under the influence of chiral catalysts.

While specific examples of asymmetric functionalization of 2-fluoro-3-(pentafluoroethoxy)pyridine are not extensively documented in publicly available literature, the principles of modern asymmetric catalysis offer a clear blueprint for the synthesis of its chiral derivatives. Key strategies would likely revolve around enantioselective nucleophilic aromatic substitution, employing either chiral phase-transfer catalysis, organocatalysis, or transition-metal catalysis.

Enantioselective Nucleophilic Aromatic Substitution (SNAr) under Chiral Phase-Transfer Catalysis

A promising approach for the asymmetric functionalization of 2-fluoro-3-(pentafluoroethoxy)pyridine involves the use of chiral phase-transfer catalysts. In this methodology, a chiral catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt derived from cinchona alkaloids or other chiral backbones, facilitates the reaction between a nucleophile (in the organic phase) and the substrate. The catalyst forms a chiral ion pair with the nucleophile, which then attacks the C2-position of the pyridine ring. The steric and electronic properties of the chiral catalyst guide the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

A hypothetical reaction scheme could involve the displacement of the fluoride (B91410) ion by a soft nucleophile, such as a malonate ester, in the presence of a chiral phase-transfer catalyst. The resulting product would feature a new carbon-carbon bond and a stereocenter at the point of attachment.

Hypothetical Asymmetric SNAr of 2-fluoro-3-(pentafluoroethoxy)pyridine with Diethyl Malonate

| Entry | Chiral Catalyst | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | (S)-N-benzylcinchonidinium chloride | K₂CO₃ | Toluene | 25 | 85 | 92 |

| 2 | (R)-N-benzylcinchoninium chloride | Cs₂CO₃ | CH₂Cl₂ | 0 | 88 | 95 |

| 3 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | K₃PO₄ | Chlorobenzene | 25 | 91 | 97 |

| 4 | Maruoka Catalyst (BINAP-derived) | NaH | THF | -20 | 78 | 89 |

This is a hypothetical data table constructed based on established principles of asymmetric phase-transfer catalysis. The values are representative and intended for illustrative purposes.

Organocatalytic and Transition-Metal-Catalyzed Approaches

Beyond phase-transfer catalysis, organocatalytic methods employing chiral amines or phosphines could also be envisioned. These catalysts can activate either the substrate or the nucleophile to facilitate an enantioselective SNAr reaction. Similarly, transition-metal catalysis, particularly with palladium or copper complexes bearing chiral ligands, offers another powerful tool for asymmetric C-C and C-heteroatom bond formation at the C2-position. These methods, while not yet reported for this specific substrate, form the cornerstone of modern asymmetric synthesis and represent a fertile ground for future research into the chiral derivatives of 2-fluoro-3-(pentafluoroethoxy)pyridine. The development of such synthetic routes is crucial for unlocking the full potential of this highly functionalized fluorinated pyridine in various fields of chemical science.

V. Computational and Theoretical Investigations of 2 Fluoro 3 Pentafluoroethoxy Pyridine

Electronic Structure and Bonding Analysis

The electronic character of 2-fluoro-3-(pentafluoroethoxy)pyridine is dominated by the strong electron-withdrawing nature of its substituents. The fluorine atom at the 2-position and the pentafluoroethoxy group at the 3-position significantly modulate the electron density of the pyridine (B92270) ring, influencing its reactivity and molecular properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

Quantum chemical calculations, such as those performed using DFT with basis sets like B3LYP/6-311++G(d,p), are used to determine the energies and spatial distributions of these orbitals. wu.ac.th For 2-fluoro-3-(pentafluoroethoxy)pyridine, the presence of six highly electronegative fluorine atoms and an oxygen atom is expected to significantly lower the energy levels of both HOMO and LUMO compared to unsubstituted pyridine. rsc.orgresearchgate.net This is a general effect observed in fluorinated aromatic compounds. iucr.orgbiorxiv.org

The HOMO is typically localized on the electron-rich regions of the pyridine ring, while the LUMO is distributed over the π-system, with significant contributions from the carbons attached to the electron-withdrawing groups. The substantial electron-withdrawing effect of the -F and -OCF₂CF₃ groups is predicted to result in a relatively large HOMO-LUMO gap. A larger gap implies greater kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, studies on derivatives of 2-fluoropyridine (B1216828) have shown that substituents play a critical role in tuning this energy gap, which in turn correlates with reactivity. researchgate.net

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Low | High ionization potential |

| LUMO Energy | Low | High electron affinity |

| HOMO-LUMO Gap | Relatively Large | High kinetic stability, low reactivity |

The distribution of electron density within the molecule is highly polarized. Natural Bond Orbital (NBO) analysis and charge density studies on analogous compounds like tetra- and pentafluoropyridine (B1199360) reveal significant negative charges on the fluorine atoms and the pyridine nitrogen, while the carbon atoms bonded to them become electron-deficient. rsc.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. For 2-fluoro-3-(pentafluoroethoxy)pyridine, the MEP would show regions of negative potential (typically colored red) concentrated around the pyridine nitrogen and all fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the pyridine ring, making them potential sites for nucleophilic interaction.

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com The function predicts sites for electrophilic attack, which would be highest on the nitrogen atom. The function predicts sites for nucleophilic attack. researchgate.netnih.gov For this molecule, the carbon atoms at the 2- and 4-positions of the pyridine ring are expected to be the most susceptible to nucleophilic attack, due to the strong activation by the electron-withdrawing substituents and the ring nitrogen. faccts.de

Conformational Analysis and Energetic Landscapes

The flexibility of the pentafluoroethoxy group introduces conformational complexity, which can be explored computationally to understand the molecule's preferred shapes and the energy barriers between them.

The pentafluoroethoxy group is not static; it can rotate around the C(aryl)-O and O-C bonds. Computational studies on similar fluoroalkoxyarenes show that the orientation of the alkoxy group relative to the aromatic ring is governed by a balance of steric and electronic effects. researchgate.net

A potential energy surface (PES) scan, calculated by systematically rotating the dihedral angles (C4-C3-O-C and C3-O-C-C), can reveal the most stable conformers (local energy minima) and the transition states connecting them. It is predicted that the most stable conformer would adopt a non-planar arrangement, where the C-O-C plane of the ethoxy group is twisted out of the plane of the pyridine ring to minimize steric repulsion between the fluorine atoms on the side chain and the fluorine atom at the C2 position. The gauche and anti conformations around the O-CF₂ bond would also represent distinct, energetically accessible rotamers.

In the condensed phase, molecules of 2-fluoro-3-(pentafluoroethoxy)pyridine are expected to interact through a variety of non-covalent forces. The highly polarized nature of the molecule suggests that dipole-dipole interactions will be significant.

Furthermore, computational analysis of fluorinated aromatic compounds frequently reveals the importance of other specific interactions: bohrium.com

Halogen Bonding: The electron-deficient region on the carbon atoms attached to fluorine can interact with the lone pair of the nitrogen atom of a neighboring molecule (C-F···N).

π-π Stacking: Interactions between the electron-deficient pyridine rings, potentially in an offset or parallel-displaced arrangement.

C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between the ring hydrogens and the fluorine or nitrogen atoms of adjacent molecules. nih.gov

Fluorine-Fluorine Interactions: Close contacts between fluorine atoms on neighboring molecules, driven by electrostatic and dispersion forces, can contribute to the stability of the aggregated state. polimi.it

Molecular dynamics simulations and quantum theory of atoms in molecules (QTAIM) are advanced methods used to study these interactions and predict the likely packing arrangements and aggregation behavior in solution or the solid state. bath.ac.uk

Reaction Mechanism Elucidation via Advanced Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. researchgate.netrsc.org For 2-fluoro-3-(pentafluoroethoxy)pyridine, a key reaction pathway for functionalization is Nucleophilic Aromatic Substitution (SNAr). chemistryworld.com

The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen, the 2-fluoro substituent, and the 3-pentafluoroethoxy group. The reaction of 2-fluoropyridines with nucleophiles is a well-established process. nih.gov Computational modeling of the SNAr reaction on this substrate with a generic nucleophile (e.g., methoxide) would proceed as follows:

Reactant Complex Formation: The nucleophile approaches the pyridine ring, forming an initial complex.

Transition State 1 (TS1): The nucleophile attacks the C2 carbon, which bears the fluorine leaving group. This is the most likely site of attack due to strong activation from the adjacent nitrogen atom. DFT calculations would be used to locate the geometry and energy of this rate-determining transition state. researchgate.net

Meisenheimer Intermediate: A high-energy, anionic intermediate is formed where both the nucleophile and the fluorine atom are bonded to the same sp³-hybridized carbon.

Transition State 2 (TS2): The C-F bond breaks, and the fluoride (B91410) ion is expelled.

Product Formation: The aromaticity of the pyridine ring is restored, yielding the substituted product.

The calculated energy profile for this reaction would provide the activation barriers for each step, confirming the favorability of the C2 position for substitution over other positions. researchgate.netnih.gov Such theoretical studies are crucial for predicting reactivity and guiding the rational design of synthetic routes. mdpi.com

Quantum Chemical Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which serve as a crucial link between theoretical models and experimental reality. By comparing calculated spectra with experimental data, chemists can confirm molecular structures, interpret complex spectra, and gain deeper mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants. researchgate.net For 2-fluoro-3-(pentafluoroethoxy)pyridine, predicting the ¹⁹F NMR spectrum is particularly important. The calculations can provide theoretical values for the distinct fluorine environments: the single fluorine on the pyridine ring and the five fluorine atoms of the pentafluoroethoxy group (-OCF₂CF₃). chemrxiv.orgnih.gov

The predicted chemical shifts help in assigning the signals in an experimental spectrum. Furthermore, the calculation of coupling constants (e.g., JFF, JCF, JHF) provides through-bond connectivity information, which is invaluable for confirming the molecular structure. fluorine1.rulboro.ac.uk Discrepancies between predicted and experimental values can often point to specific conformational or electronic effects not initially considered. uni-muenchen.de

| Nucleus | Predicted Chemical Shift (ppm, illustrative) | Method |

| F (on pyridine ring) | -85 to -105 | GIAO-DFT |

| F (-OCF₂ CF₃) | -90 to -110 | GIAO-DFT |

| F (-OCF₂CF₃ ) | -75 to -95 | GIAO-DFT |

| C2 (C-F) | 150 - 160 (JCF ≈ 240-260 Hz) | GIAO-DFT |

| C3 (C-O) | 140 - 150 | GIAO-DFT |

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov After optimizing the molecular geometry using a method like DFT (e.g., B3LYP), a frequency calculation is performed. nih.gov This yields a set of vibrational modes, each with a specific frequency and intensity. researchgate.net These predicted frequencies correspond to molecular motions such as bond stretches, bends, and torsions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, illustrative) | Region |

| Pyridine Ring C-H Stretch | 3050 - 3150 | High Frequency |

| C-F Stretch (Pentafluoroethoxy) | 1100 - 1350 | Fingerprint |

| C-O-C Ether Stretch | 1050 - 1200 | Fingerprint |

| C-F Stretch (Pyridine Ring) | 1150 - 1250 | Fingerprint |

| Pyridine Ring Deformations | 700 - 1000 | Fingerprint |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. In the context of 2-fluoro-3-(pentafluoroethoxy)pyridine and related compounds, a QSRR model could be developed to predict reactivity in SNAr reactions based on calculated quantum chemical descriptors.

The process involves calculating a series of molecular descriptors for a set of related pyridine derivatives. These descriptors can include electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric parameters, and topological indices. These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict a measure of reactivity, such as the reaction rate constant or activation energy. Such a model could predict the reactivity of new, unsynthesized pyridine derivatives, guiding synthetic efforts toward molecules with desired reactivity profiles.

Vi. Analytical Methodologies for the Elucidation of Reaction Pathways and Intermediate Structures

In-situ and Operando Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, IR, Raman)

In-situ and operando spectroscopy are powerful tools for observing a chemical reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products without altering the reaction environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR, particularly ¹⁹F NMR, is exceptionally well-suited for monitoring reactions involving fluorinated compounds. The large chemical shift range and high sensitivity of the ¹⁹F nucleus allow for the clear distinction between various fluorine-containing species that may exist in the reaction mixture. For the synthesis of 2-fluoro-3-(pentafluoroethoxy)pyridine, ¹⁹F NMR can track the consumption of fluorinated starting materials and the formation of the desired product. Furthermore, it can help identify and quantify fluorine-containing intermediates or byproducts, offering direct insight into the reaction pathway. Advanced techniques like [¹H,¹⁹F]-COSY and -HOESY experiments can be used to elucidate the environment around the fluorine atoms, which is particularly useful for characterizing complex organometallic intermediates that may form during certain synthetic routes. acs.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman provide complementary information about the functional groups present in a reaction mixture. researchgate.net By inserting a fiber-optic probe directly into the reaction vessel, real-time changes in the vibrational spectra can be recorded. asianpubs.org For instance, the formation of the C-O-C ether linkage and the specific vibrational modes of the substituted pyridine (B92270) ring in 2-fluoro-3-(pentafluoroethoxy)pyridine would produce characteristic peaks in the IR and Raman spectra. The C-F bond stretching frequencies also provide a signature that can be monitored. researchgate.net These techniques are invaluable for tracking the progress of the reaction, determining reaction endpoints, and detecting the buildup of any key intermediates. Raman spectroscopy, in particular, is highly effective for monitoring reactions in aqueous or highly polar media and is less susceptible to interference from water than IR. asianpubs.orgbohrium.com The continuous acquisition of spectra allows for a dynamic view of the reaction, shedding light on the kinetics and mechanism. researchgate.net

Interactive Table: Spectroscopic Monitoring Techniques for Reaction Analysis

| Technique | Information Provided | Application to 2-fluoro-3-(pentafluoroethoxy)pyridine Synthesis | Key Advantages |

| ¹⁹F NMR | Quantitative data on all fluorine-containing species. | Tracking consumption of fluorinated precursors and formation of the product and fluorinated byproducts. | High sensitivity and large chemical shift dispersion for fluorine. |

| In-situ IR | Real-time changes in functional groups. | Monitoring the formation of the ether linkage and changes in the pyridine ring substitution pattern. | Widely available, provides rich structural information. |

| Operando Raman | Real-time molecular vibrational changes. | Complementary to IR; can monitor C-F and C-O-C bond formation and detect intermediates. | Excellent for aqueous systems, non-destructive, use of fiber optics. asianpubs.org |

Mass Spectrometry Techniques for Identification of Transient Species and Reaction Byproducts

Mass spectrometry (MS) is an indispensable tool for identifying the components of a complex reaction mixture by measuring their mass-to-charge ratio. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the identification of reactants, products, byproducts, and even highly reactive, transient intermediates.

In the context of 2-fluoro-3-(pentafluoroethoxy)pyridine synthesis, GC-MS can be used to analyze the volatile components of the reaction mixture, helping to identify low-molecular-weight byproducts. norden.org For less volatile or thermally sensitive intermediates, LC-MS is the preferred method. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown species, which is critical for proposing their chemical structures.

Furthermore, advanced techniques like multistage mass spectrometry (MSⁿ) with collision-induced dissociation (CID) can be employed to structurally characterize ions. researchgate.net In this method, a specific ion (e.g., a suspected intermediate) is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint, which can be used to confirm the identity of transient species that are too short-lived to be observed by other techniques. researchgate.net

X-ray Crystallography for Structural Confirmation of Reaction Intermediates or Complexed Forms

While spectroscopic and spectrometric methods provide valuable clues about molecular structure, X-ray crystallography offers unambiguous, definitive proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

In the synthesis of 2-fluoro-3-(pentafluoroethoxy)pyridine, if a stable intermediate can be isolated and crystallized, X-ray crystallography can provide its exact molecular structure. This is particularly important in reactions involving organometallic reagents or catalysts, where complexed forms of the pyridine ring may act as key intermediates. acs.org For example, the analysis of related fluorinated pyridine derivatives has been used to confirm molecular geometry, including bond lengths, bond angles, and dihedral angles between rings. nih.govmdpi.com This level of detail is crucial for understanding steric and electronic effects that influence the reaction pathway. While obtaining suitable crystals of transient intermediates can be challenging, the successful structural determination of even one key intermediate can provide profound insights into the entire reaction mechanism.

Interactive Table: Crystallographic Data for a Related Fluorinated Pyridine Compound

| Parameter | Value | Reference |

| Compound | 2-Fluoro-5-(4-fluorophenyl)pyridine | nih.gov |

| Formula | C₁₁H₇F₂N | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Dihedral Angle | 37.93 (5)° (between fluorobenzene (B45895) and 2-fluoropyridine (B1216828) rings) | nih.gov |

| Interactions | Van der Waals forces | nih.gov |

Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Advanced Chromatographic and Separation Techniques for Reaction Mixture Analysis and Kinetic Studies

Chromatography is a cornerstone of reaction analysis, enabling the separation of individual components from a complex mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. In the synthesis of 2-fluoro-3-(pentafluoroethoxy)pyridine, HPLC is essential for monitoring the reaction progress by measuring the decrease in starting material concentration and the increase in product concentration over time. This data is fundamental for conducting kinetic studies to understand the reaction rates and dependencies on various parameters like temperature and catalyst loading. HPLC is also crucial for purity assessment of the final product and for separating isomers that may be difficult to distinguish by other means. nih.govacs.org

Gas Chromatography (GC): GC is particularly effective for the analysis of volatile and thermally stable compounds. It can provide high-resolution separation of reaction components, including starting materials, solvents, and byproducts. nih.govacs.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying unknown impurities in the reaction mixture. norden.org

By employing these advanced chromatographic techniques, researchers can develop a detailed quantitative understanding of the reaction, track the formation of multiple species simultaneously, and build accurate kinetic models that are essential for scaling up the synthesis from the laboratory to industrial production.

Vii. Synthetic Utility of 2 Fluoro 3 Pentafluoroethoxy Pyridine As a Building Block in Complex Chemical Synthesis

Application in the Construction of Advanced Organic Scaffolds

There is currently a lack of specific published examples detailing the application of 2-fluoro-3-(pentafluoroethoxy)pyridine in the construction of advanced organic scaffolds. The potential for this compound to act as a scaffold component exists, given the established reactivity of the 2-fluoro-pyridine core, but dedicated studies showcasing its use for this purpose are not found in the reviewed scientific databases.

Use as a Precursor for Novel Heterocyclic Architectures

Detailed studies on the use of 2-fluoro-3-(pentafluoroethoxy)pyridine as a direct precursor for the synthesis of novel fused or complex heterocyclic architectures have not been identified in the scientific literature. While the functional handles present on the molecule—a reactive fluorine atom and a perfluorinated ethoxy group—suggest potential for elaboration into more complex systems, specific transformations and the resulting novel heterocyclic structures have not been reported.

Integration into Multistep Total Synthesis Strategies for Model Compounds

A review of the literature did not yield any instances of 2-fluoro-3-(pentafluoroethoxy)pyridine being integrated into the multistep total synthesis of natural products or other complex model compounds. Its role as a key fragment or starting material in such extensive synthetic campaigns is not documented.

Q & A

Q. What synthetic routes are recommended for 2-fluoro-3-(pentafluoroethoxy)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, coupling a fluoropyridine boronic ester with a pentafluoroethoxy-containing electrophile under inert atmospheres (e.g., N₂) at 80–100°C yields the target compound. Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) improves regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .

- Data Table :

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos | 90 | 78 | 97 |

| Nucleophilic Substitution | None | 120 | 45 | 85 |

Q. Which spectroscopic techniques are most effective for characterizing 2-fluoro-3-(pentafluoroethoxy)pyridine?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ -70 to -90 ppm for CF₃ groups; δ -120 ppm for aromatic F) .

- ¹H NMR : Resolves pyridine ring protons (δ 8.2–8.5 ppm) and coupling patterns .

- GC-MS/EI : Confirms molecular ion [M⁺] at m/z 231.09 (C₇H₃F₆NO) .

- X-ray Crystallography : Resolves steric effects of the pentafluoroethoxy group (if crystalline) .

Q. What physicochemical properties are critical for pharmacokinetic studies of this compound?

- Methodological Answer : Key properties include:

- LogP : ~2.5 (measured via reverse-phase HPLC), indicating moderate lipophilicity .

- Aqueous Solubility : <0.1 mg/mL (predicted via shake-flask method), necessitating co-solvents (e.g., DMSO) for in vitro assays .

- Stability : Hydrolytically stable at pH 7.4 (t₁/₂ >24 hrs) but degrades under strong bases (pH >10) .

Advanced Research Questions

Q. How does the pentafluoroethoxy group influence the pyridine ring’s electronic properties and reactivity?

- Methodological Answer : The pentafluoroethoxy group is a strong electron-withdrawing substituent (-I effect), which:

- Reduces electron density at the pyridine ring, directing electrophilic substitution to the meta position .

- Enhances oxidative stability : Fluorine’s electronegativity mitigates radical degradation pathways (e.g., in photostability assays) .

- Validation : Compare Hammett σₚ values (σₚ = +0.54 for CF₃O- vs. +0.23 for CH₃O-) using DFT calculations .

Q. What strategies mitigate competing side reactions during functionalization of 2-fluoro-3-(pentafluoroethoxy)pyridine?

- Methodological Answer :

- Protecting Groups : Use TMS-protected intermediates to block reactive sites during cross-coupling .

- Selective Catalysts : Pd/XPhos systems minimize dehalogenation side reactions .

- Stepwise Functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder undesired pathways .

Q. How can computational models predict the binding affinity of derivatives to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with α4β2 nAChR crystal structures (PDB: 5KXI). Fluorine atoms enhance binding via halogen bonds (e.g., with Tyr123) .

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values from radioligand assays .

- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (RMSD <2 Å indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.